molecular formula C12H18ClN3O2S B6982668 Methyl 4-chloro-2-(3-propylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

Methyl 4-chloro-2-(3-propylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B6982668
M. Wt: 303.81 g/mol
InChI Key: JAIVLRIJZIOSRC-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(3-propylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a piperazine moiety, and a carboxylate ester group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-(3-propylpiperazin-1-yl)-1,3-thiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced by reacting the thiazole intermediate with 3-propylpiperazine in the presence of a suitable base, such as sodium hydride or potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-(3-propylpiperazin-1-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a pharmacophore in drug design, particularly for its possible anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-(3-propylpiperazin-1-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in inflammation or cancer cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-2-(3-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
  • Methyl 4-chloro-2-(3-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
  • Methyl 4-chloro-2-(3-butylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

Uniqueness

Methyl 4-chloro-2-(3-propylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which can influence its biological activity and pharmacokinetic properties. The propyl group may confer distinct steric and electronic effects, differentiating it from other similar compounds.

Properties

IUPAC Name

methyl 4-chloro-2-(3-propylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2S/c1-3-4-8-7-16(6-5-14-8)12-15-10(13)9(19-12)11(17)18-2/h8,14H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIVLRIJZIOSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCN1)C2=NC(=C(S2)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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